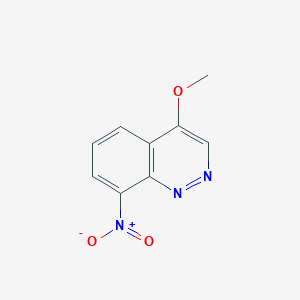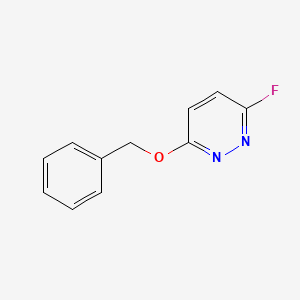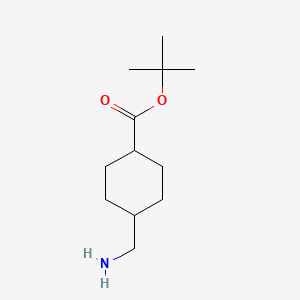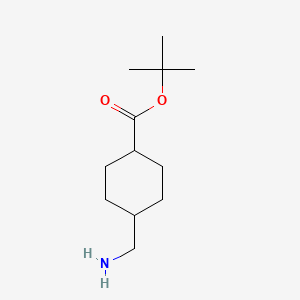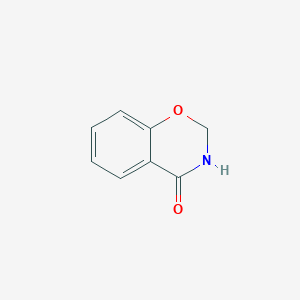![molecular formula C6H11NO B12999892 2-Oxabicyclo[4.1.0]heptan-7-amine](/img/structure/B12999892.png)
2-Oxabicyclo[4.1.0]heptan-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxabicyclo[410]heptan-7-amine is a bicyclic compound that features an oxygen atom integrated into its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[4.1.0]heptan-7-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure with high stereoselectivity. Another approach involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[4.1.0]heptan-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxoammonium ions.
Reduction: The compound can be reduced using NADPH-dependent reductases.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethereal bridge.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents such as NADPH for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as oxoammonium ions from oxidation and reduced forms of the compound from reduction reactions .
Scientific Research Applications
2-Oxabicyclo[4.1.0]heptan-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[4.1.0]heptan-7-amine involves its interaction with various molecular targets and pathways. For example, the compound can inhibit protein phosphatases, which are crucial for regulating cellular functions . The ethereal bridge and the endo-dicarboxylic anhydride unit are essential for this inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Oxabicyclo[4.1.0]heptan-7-amine include:
- 7-Oxabicyclo[2.2.1]heptane
- 7-Oxabicyclo[4.1.0]heptan-2-one
- 3-Isopropyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one
Uniqueness
What sets this compound apart from these similar compounds is its specific amine group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-oxabicyclo[4.1.0]heptan-7-amine |
InChI |
InChI=1S/C6H11NO/c7-5-4-2-1-3-8-6(4)5/h4-6H,1-3,7H2 |
InChI Key |
HEOZZUBPQNUUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2OC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



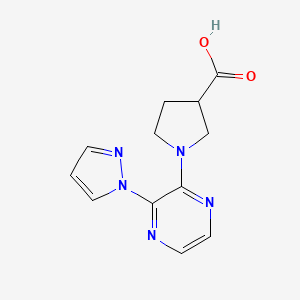


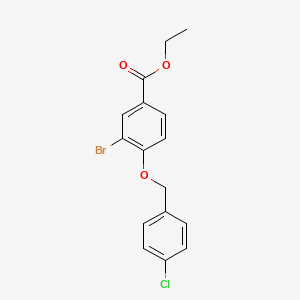
![tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12999845.png)
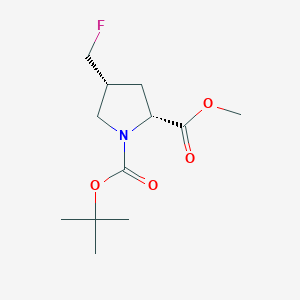
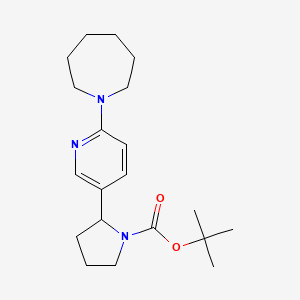
![2'-Amino-6-bromo-4',5'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12999854.png)
